5-Amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 5-Amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride typically involves multi-step reactions. Industrial production methods may involve the use of resinous, nontoxic, thermally stable, and cost-effective catalysts such as Amberlyst-70, which offers eco-friendly attributes and simplifies the reaction workup .
Chemical Reactions Analysis
5-Amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
5-Amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride can be compared with other similar compounds such as:
- 5-Amino-1H-pyrazole-3-carboxamide hydrochloride
- 4-Amino-1H-pyrazole-5-carboxamide hydrochloride
- 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride
These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
IUPAC Name |
3-amino-N-methyl-1H-pyrazole-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O.ClH/c1-7-5(10)3-2-4(6)9-8-3;/h2H,1H3,(H,7,10)(H3,6,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNDTPKTLYJUIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=NN1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.